Estrone 3-sulfate sodium salt

Catalog No.
S623312
CAS No.
438-67-5
M.F
C18H22NaO5S
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estrone 3-sulfate sodium salt

CAS Number

438-67-5

Product Name

Estrone 3-sulfate sodium salt

IUPAC Name

sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

Molecular Formula

C18H22NaO5S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1

InChI Key

NXIYWKXROFOTPA-ZFINNJDLSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Solubility

Soluble

Synonyms

Carentil, Climarest, Climopax, Congest, Conjugated Equine Estrogens, Conjugated Estrogenic Hormones, Conjugated Estrogenic Substances, Conjugated Estrogens, Dagynil, Equine Estrogens, Conjugated, Estro Feminal, Estro-Feminal, Estrogenic Hormones, Conjugated, Estrogenic Substances, Conjugated, Estrogens, Conjugated, Estrogens, Conjugated (USP), Femavit, Oestro Feminal, Oestro-Feminal, Oestrofeminal, Prelestrin, Premarin, Presomen, Progens, Transannon

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Estrone 3-sulfate sodium salt is a sodium salt form of estrone sulfate, a naturally occurring steroid hormone that plays a significant role in the regulation of various physiological processes in the human body. Its chemical formula is C18H21NaO5SC_{18}H_{21}NaO_5S and it has a molecular weight of approximately 372.41 g/mol. Estrone 3-sulfate is classified as an estrogenic compound and is primarily involved in the metabolism of estrogens, converting into estrone within the body. It is often used in hormone replacement therapies and has applications in treating menopausal symptoms, osteoporosis, and certain types of cancers, particularly breast cancer and prostate cancer .

CEs mimic the effects of naturally produced estrogens in the body. They primarily act by binding to estrogen receptors (ERs) located in various tissues like the uterus, breasts, and vagina. ER binding triggers a cascade of cellular events, influencing gene expression and regulating numerous physiological processes.

In the context of menopause, CEs help alleviate symptoms by replacing the declining levels of natural estrogen. They can reduce hot flashes, improve vaginal lubrication, and maintain bone density.

CE use is associated with both benefits and risks. While it can effectively treat menopausal symptoms, potential side effects and long-term risks require careful consideration [].

  • Increased risk of blood clots

    CEs can increase the risk of developing blood clots in the legs (deep vein thrombosis) or lungs (pulmonary embolism).

  • Cancer risk

    Studies suggest a potential link between long-term Premarin use and an increased risk of certain cancers, including breast and endometrial cancer.

  • Other risks

    CEs may also increase the risk of stroke, heart attack, and gallbladder disease.

Neuroprotection:

Studies suggest Premarin may offer neuroprotective benefits in certain conditions. Research using animal models of spinal cord injury (SCI) demonstrates its potential to:

  • Attenuate inflammation
  • Protect cells and tissues
  • Improve locomotor function

These findings warrant further investigation to determine the potential of Premarin for treating or managing SCI in humans.

Cognitive Function:

Research suggests Premarin may influence cognitive function, particularly in postmenopausal women. Studies using ovariectomized (Ovx) rats, which mimic the hormonal changes of menopause, demonstrate its potential to:

  • Enhance multiple cognitive functions
  • Increase the number of neurons involved in memory and learning
  • Prevent scopolamine-induced amnesia

However, the effects are dose-dependent and require further investigation to understand their implications for human use.

Other Potential Applications:

Premarin is also being explored for its potential in treating or managing other conditions, including:

  • Dysfunctional uterine bleeding: Studies show its effectiveness in stopping abnormal uterine bleeding .
  • Osteoporosis: While not currently approved for this use, some research suggests Premarin may have a role in bone health .
Typical of steroid sulfates. It can be hydrolyzed to release estrone and sulfate ions under acidic or enzymatic conditions. The compound also interacts with various enzymes and transport proteins, notably inhibiting organic anion transport polypeptide 1B1, which is crucial for drug metabolism .

The general reaction for hydrolysis can be represented as follows:

Estrone 3 sulfate sodium salt+H2OEstrone+Na++SO42\text{Estrone 3 sulfate sodium salt}+\text{H}_2\text{O}\rightarrow \text{Estrone}+\text{Na}^++\text{SO}_4^{2-}

Estrone 3-sulfate sodium salt exhibits significant biological activity as an estrogenic compound. It binds to estrogen receptors, influencing gene expression and cellular functions related to reproduction, bone density, and cardiovascular health. Its selective inhibition of organic anion transport polypeptide 1B1 suggests a role in modulating drug absorption and metabolism, which is particularly relevant in pharmacological contexts . Additionally, it has been studied for its potential use in targeting breast cancer cells due to its selective binding properties .

The synthesis of estrone 3-sulfate sodium salt can be achieved through several methods:

  • Chemical Synthesis: This involves the sulfation of estrone using sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group at the C3 position.
    Estrone+SO3Estrone 3 sulfate\text{Estrone}+\text{SO}_3\rightarrow \text{Estrone 3 sulfate}
  • Biotransformation: Microbial or enzymatic methods can also be employed to convert estrone into estrone 3-sulfate through sulfotransferase enzymes.
  • Salt Formation: The sodium salt form can be obtained by neutralizing estrone 3-sulfate with sodium hydroxide or sodium carbonate.

Estrone 3-sulfate sodium salt has several applications:

  • Hormonal Therapy: Used in hormone replacement therapy for alleviating menopausal symptoms.
  • Osteoporosis Prevention: Administered to prevent bone loss in postmenopausal women.
  • Cancer Treatment: Utilized in treating certain breast cancers and prostate cancers due to its estrogenic activity.
  • Research Tool: Employed in studies related to steroid metabolism and receptor interactions .

Research has indicated that estrone 3-sulfate sodium salt selectively inhibits organic anion transport polypeptide 1B1 over organic anion transport polypeptide 1B3, highlighting its unique pharmacokinetic profile. Studies have shown that at low concentrations, it can significantly affect drug transport mechanisms, which could have implications for drug-drug interactions when co-administered with other therapeutic agents .

Several compounds are structurally similar to estrone 3-sulfate sodium salt, each possessing unique properties:

Compound NameChemical FormulaKey Features
EstradiolC18H24O2C_{18}H_{24}O_2A more potent estrogen than estrone; used extensively in hormone therapies.
EstriolC18H24O3C_{18}H_{24}O_3A weaker estrogen often found during pregnancy; used for hormone replacement.
EstroneC18H22O2C_{18}H_{22}O_2Precursor to other estrogens; plays a key role in menstrual cycle regulation.
Dehydroepiandrosterone sulfateC19H28O4SC_{19}H_{28}O_4SAn androgen precursor that also exhibits estrogenic activity; involved in adrenal function.

Uniqueness of Estrone 3-Sulfate Sodium Salt

Estrone 3-sulfate sodium salt's uniqueness lies in its specific sulfate group at the C3 position, which alters its solubility and bioavailability compared to other estrogens. This modification enhances its stability and allows for targeted therapeutic applications while minimizing side effects associated with other forms of estrogen therapy .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.10856425 g/mol

Monoisotopic Mass

373.10856425 g/mol

Heavy Atom Count

25

Appearance

White to Off-White Solid

Melting Point

Can range from 173-282 °C depending of the component

UNII

6K6FDA543A

Related CAS

481-97-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (43.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (82.65%): May cause cancer [Danger Carcinogenicity];
H351 (17.35%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (61.22%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The conjugated estrogens are indicated for several different conditions including: - Treatment of moderate to severe vasomotor symptoms due to menopause. - Treatment of moderate to severe symptoms of vulvar and vaginal atrophy due to menopause. - Treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. - Palliative treatment of breast cancer in appropriately selected patients with metastatic disease. - Palliative treatment of androgen-dependent carcinoma of the prostate. - Preventive therapy of postmenopausal osteoporosis.
FDA Label

MeSH Pharmacological Classification

Estrogens

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA57 - Conjugated estrogens

Mechanism of Action

The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

12126-59-9
438-67-5

Absorption Distribution and Excretion

The conjugated estrogens are well absorbed in the gastrointestinal tract and the maximum plasma concentration of the conjugated estrogens is reached after 7 hours depending on the estrone component. The maximal plasma concentration of conjugated estrogens after multiple doses of 0.45 mg is reported to be of 2.6 ng/ml with an AUC in the steady state of 35 ng.h/ml. Unconjugated estrogens are known to be cleared from the circulation at a faster rate than their ester forms.
The conjugated estrogens are eliminated mainly in the urine. In this renal elimination, it is possible to find 17 beta-estradiol, estrone, estriol, as well as the glucuronide and sulfate conjugates of the estrogens.
The physiological distribution of estrogens in the body is very similar to what is seen in endogenous estrogens and hence, it is widely distributed. The conjugated estrogens are mainly found in the sex hormone target organs.
The reported normal clearance rate for estrogens is of approximately 615 L/m2.

Metabolism Metabolites

The conjugated estrogens are metabolized by a number of different pathways. One of the metabolic pathways of the conjugated estrogens is driven by the action of the cytochrome isoenzyme CYP3A4. On the other hand, the conjugated estrogens can also be processed by a dynamic equilibrium of metabolic interconversion and sulfate conjugation. Some of the principal metabolic reactions of the conjugated estrogens are driven by the conversion of 17beta-estradiol to estrone and the further change to estriol. A portion of the administered conjugated estrogens will remain in the blood as sulfate conjugates which serve as a circulating reservoir for the generation of new estrogens. In the endometrium, equilin is metabolized to 2-hydroxy and 4-hydroxy equilin as well as 2-hydroxy and 4-hydroxy estradiol. This hydroxylation process is very large in various of the components of the conjugated estrogens and hence, the major metabolites in urine are known to be 17-ketosteroid-16-alpha-hydroxy estrone, 16-alpha-hydroxy-17-beta-dihydro equilin and 16-alpha-hydroxy-17-beta-dihydroequilenin.

Wikipedia

Sodium estrone sulfate

Biological Half Life

The median half-life of the conjugated estrogens is reported to be of 17 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types